For example, a study describes the synthesis of (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide through a multi-step procedure involving various transformations on a pre-existing pyrrolidine core [].
Several papers in the provided set detail the structural analysis of various pyrrolidine derivatives. For instance, one study reports the crystal structure of 1′-Methyl-4′-phenyl-2′′-sulfanylidenedispiro[indoline-3,2′-pyrrolidine-3′,5′′-1,3-thiazolidine]-2,4′′-dione, highlighting the envelope conformation of the pyrrolidine ring []. Another study emphasizes the impact of different substituents on the conformation of the pyrrolidine ring in a series of (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide derivatives [].
For example, one study investigates the mechanism of action of L-trans-Pyrrolidine-2,4-dicarboxylate (L-t-PDC), a pyrrolidine derivative, as a glutamate uptake inhibitor []. It elucidates the interaction of L-t-PDC with glutamate transporters, providing insights into its ability to modulate excitatory synaptic transmission.
A paper highlighting the development of PF-06747775, a pyrrolidine-containing EGFR inhibitor, mentions the optimization of ADME properties through structural modifications []. While specific details about the physicochemical properties of "2-((4-Fluorophenoxy)methyl)pyrrolidine" are not available in the provided documents, its structure suggests potential similarities to other pyrrolidine derivatives with regards to its physicochemical characteristics.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: